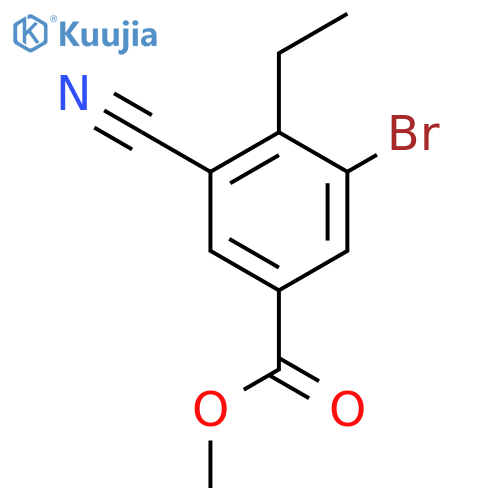

Cas no 1807162-00-0 (Methyl 3-bromo-5-cyano-4-ethylbenzoate)

1807162-00-0 structure

商品名:Methyl 3-bromo-5-cyano-4-ethylbenzoate

CAS番号:1807162-00-0

MF:C11H10BrNO2

メガワット:268.106602191925

CID:5038604

Methyl 3-bromo-5-cyano-4-ethylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-bromo-5-cyano-4-ethylbenzoate

-

- インチ: 1S/C11H10BrNO2/c1-3-9-8(6-13)4-7(5-10(9)12)11(14)15-2/h4-5H,3H2,1-2H3

- InChIKey: BRFVEJZHCOAYDH-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(=O)OC)=CC(C#N)=C1CC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 284

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 50.1

Methyl 3-bromo-5-cyano-4-ethylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010000506-1g |

Methyl 3-bromo-5-cyano-4-ethylbenzoate |

1807162-00-0 | 97% | 1g |

1,564.50 USD | 2021-07-06 | |

| Alichem | A010000506-500mg |

Methyl 3-bromo-5-cyano-4-ethylbenzoate |

1807162-00-0 | 97% | 500mg |

790.55 USD | 2021-07-06 | |

| Alichem | A010000506-250mg |

Methyl 3-bromo-5-cyano-4-ethylbenzoate |

1807162-00-0 | 97% | 250mg |

499.20 USD | 2021-07-06 |

Methyl 3-bromo-5-cyano-4-ethylbenzoate 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

1807162-00-0 (Methyl 3-bromo-5-cyano-4-ethylbenzoate) 関連製品

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量